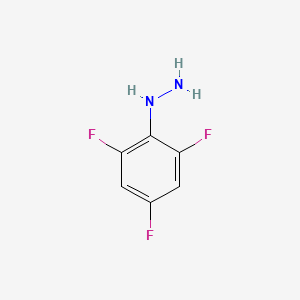

2,4,6-Trifluorophenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trifluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKADWHKCXNUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599824 | |

| Record name | (2,4,6-Trifluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80025-72-5 | |

| Record name | (2,4,6-Trifluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4,6-Trifluorophenylhydrazine: A Technical Guide

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,4,6-trifluorophenylhydrazine, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is primarily a two-step process commencing from 2,4,6-trifluoroaniline, involving diazotization followed by reduction. This document outlines the detailed experimental protocols, presents key data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound from 2,4,6-trifluoroaniline proceeds via two key chemical transformations:

-

Diazotization: The primary amine group of 2,4,6-trifluoroaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[1]

-

Reduction: The resulting 2,4,6-trifluorophenyldiazonium salt is then reduced to the corresponding hydrazine. A common and effective method for this reduction is the use of sodium sulfite, followed by acidification to liberate the phenylhydrazine.[2]

The overall reaction scheme can be summarized as follows:

Step 1: Diazotization F₃C₆H₂NH₂ + NaNO₂ + 2HCl → F₃C₆H₂N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Reduction F₃C₆H₂N₂⁺Cl⁻ + 2Na₂SO₃ + 2H₂O → F₃C₆H₂NHNHSO₃Na + Na₂SO₄ + NaCl F₃C₆H₂NHNHSO₃Na + HCl + H₂O → F₃C₆H₂NHNH₂·HCl + NaHSO₄

Data Summary

| Parameter | Step 1: Diazotization | Step 2: Reduction | Overall |

| Starting Material | 2,4,6-Trifluoroaniline | 2,4,6-Trifluorophenyldiazonium chloride (in situ) | 2,4,6-Trifluoroaniline |

| Key Reagents | Sodium nitrite, Hydrochloric acid | Sodium sulfite, Hydrochloric acid | - |

| Solvent | Water, Aqueous HCl | Water | - |

| Reaction Temperature | 0 - 5 °C | 0 - 10 °C (addition), then warming to 60-70 °C | - |

| Reaction Time | 30 - 60 minutes | 2 - 4 hours | - |

| Typical Yield | Quantitative (used in situ) | 80 - 90% (based on analogous reactions)[2] | 80 - 90% (based on analogous reactions)[2] |

| Product Purity | Not isolated | >95% (after purification) | >95% (after purification) |

| Purification Method | - | Recrystallization | - |

Experimental Protocols

The following protocols are based on established procedures for the diazotization of anilines and the reduction of diazonium salts, adapted for the synthesis of this compound.[1][2][4]

Step 1: Diazotization of 2,4,6-Trifluoroaniline

Materials:

-

2,4,6-Trifluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2,4,6-trifluoroaniline in concentrated hydrochloric acid and water is prepared.

-

The flask is immersed in an ice-salt bath to cool the solution to 0-5 °C.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise from the dropping funnel to the stirred aniline solution. The rate of addition is controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.

-

After the complete addition of the sodium nitrite solution, the mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

The presence of excess nitrous acid can be tested using starch-iodide paper. The resulting solution of 2,4,6-trifluorophenyldiazonium chloride is kept cold and used immediately in the next step.

Step 2: Reduction of 2,4,6-Trifluorophenyldiazonium Chloride

Materials:

-

2,4,6-Trifluorophenyldiazonium chloride solution (from Step 1)

-

Sodium Sulfite (Na₂SO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of sodium sulfite in water is prepared in a separate large beaker and cooled to 5-10 °C in an ice bath.

-

The cold diazonium salt solution from Step 1 is added portion-wise to the stirred sodium sulfite solution. The temperature should be maintained below 10 °C during the addition.

-

Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 1-2 hours. The color of the solution will typically darken.

-

After cooling to room temperature, the solution is acidified by the slow addition of concentrated hydrochloric acid. This step should be performed in a fume hood as sulfur dioxide may be evolved.

-

The acidic solution is then heated to reflux for 1-2 hours to complete the hydrolysis.

-

After cooling, the solution is made basic by the addition of a sodium hydroxide solution.

-

The liberated this compound is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trifluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorophenylhydrazine is a fluorinated aromatic hydrazine compound of increasing interest in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental protocols and an examination of its chemical reactivity. This document is intended to serve as a valuable resource for researchers and scientists working with this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂ | PubChem[1] |

| Molecular Weight | 162.11 g/mol | ChemicalBook[2] |

| Melting Point | 97-99 °C | ChemicalBook |

| Boiling Point | 142.4 ± 40.0 °C (Predicted) | ChemicalBook |

| Water Solubility | Insoluble | ChemicalBook[2] |

| logP (XlogP3) | 1.5 (Predicted) | PubChem[1] |

| pKa | 4.31 ± 0.33 (Predicted) | ChemicalBook |

| SMILES | C1=C(C=C(C(=C1F)NN)F)F | PubChem[1] |

| InChI | InChI=1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | PubChem[1] |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Boiling Point (Micro-reflux method)

Apparatus:

-

Small round-bottom flask (e.g., 5 mL)

-

Micro-condenser

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips or a magnetic stir bar

Procedure:

-

Place a small volume (e.g., 1-2 mL) of this compound and a boiling chip into the round-bottom flask.

-

Assemble the reflux apparatus with the condenser in a vertical position.

-

Position the thermometer so that the bulb is just below the level of the side arm of the flask, ensuring it will be immersed in the vapor of the boiling liquid.

-

Begin heating the sample to a gentle boil.

-

Observe the condensation ring of the refluxing vapor. The temperature at which the vapor is continuously condensing on the thermometer bulb is recorded as the boiling point.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Micro-reflux apparatus for boiling point determination.

Synthesis of this compound

Proposed Synthetic Pathway

References

An In-depth Technical Guide to 2,4,6-Trifluorophenylhydrazine (CAS Number: 80025-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorophenylhydrazine is a fluorinated aromatic hydrazine compound that holds significant interest as a versatile building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, which can be leveraged to enhance the pharmacological profiles of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 80025-72-5 | [1] |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 142.4 °C at 760 mmHg | [3] |

| Density | 1.491 g/cm³ | [3] |

| Flash Point | 39.9 °C | [3] |

| Refractive Index | 1.552 | [3] |

| Solubility | Insoluble in water | [1][4] |

| Vapor Pressure | 5.59 mmHg at 25°C | [3] |

Note: Some physical properties are predicted based on computational models and may vary slightly from experimental values.

Synthesis

A potential synthetic pathway for this compound would likely involve the following steps:

-

Diazotization of 2,4,6-Trifluoroaniline: 2,4,6-Trifluoroaniline would be treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Reduction of the Diazonium Salt: The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.

The following diagram illustrates the logical workflow for this proposed synthesis.

Proposed synthesis workflow.

Applications in Drug Development

Phenylhydrazine derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of trifluoro substituents on the phenyl ring of this compound makes it a particularly attractive building block for the development of novel therapeutic agents.

Fischer Indole Synthesis

One of the most prominent applications of phenylhydrazines is in the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus.[5][6] The indole scaffold is a privileged structure found in numerous pharmaceuticals and natural products. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the condensation of a phenylhydrazine with an aldehyde or a ketone.

The use of this compound in the Fischer indole synthesis would lead to the formation of indoles with a trifluorinated benzene ring, potentially enhancing their biological activity and pharmacokinetic properties.

Fischer Indole Synthesis pathway.

Synthesis of Pyrazole and Triazine Derivatives

Phenylhydrazines are also key precursors for the synthesis of other important heterocyclic systems, such as pyrazoles and triazines, many of which exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][7][8] The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of trifluorinated pyrazole derivatives. Similarly, it can be incorporated into triazine scaffolds.

Potential Biological Activities

While specific biological data for this compound is limited in the public domain, studies on analogous fluorinated phenylhydrazines and their derivatives suggest a range of potential therapeutic applications.

-

Anticancer Properties: Research on fluorinated aminophenylhydrazines has demonstrated significant cytotoxic and antiproliferative effects on cancer cell lines, such as A549 lung carcinoma cells.[3][4] The pro-apoptotic activity of these compounds makes them promising candidates for the development of new chemotherapeutic agents.

-

Antimicrobial and Antifungal Activity: Hydrazone derivatives, which can be readily synthesized from this compound, are known to possess a broad spectrum of antimicrobial and antifungal activities.[9][10][11][12][13] The trifluoromethyl groups may enhance these properties.

Safety and Handling

This compound and its hydrochloride salt are classified as hazardous chemicals. It is crucial to handle these compounds with appropriate safety precautions in a well-ventilated laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the analogous 2,4,6-Trichlorophenylhydrazine can provide some insight into the expected spectral characteristics. For instance, the 1H NMR spectrum of 2,4,6-Trichlorophenylhydrazine shows characteristic signals for the aromatic and hydrazine protons.[14] It is anticipated that the 1H, 13C, and 19F NMR spectra of this compound would provide definitive structural confirmation. Researchers requiring this data are advised to acquire it from commercial suppliers or through their own analytical characterization.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and development. Its ability to participate in well-established synthetic transformations, such as the Fischer indole synthesis, provides access to a diverse range of novel heterocyclic compounds. The presence of the trifluoro substitution pattern is expected to confer advantageous pharmacological properties. While further research is needed to fully elucidate its biological activities and applications, this compound represents a promising tool for medicinal chemists in the design and synthesis of next-generation therapeutics.

References

- 1. From Synergy to Monotherapy: Discovery of Novel 2,4,6-Trisubstituted Triazine Hydrazone Derivatives with Potent Antifungal Potency In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line | Iranian Journal of Public Health [ijph.tums.ac.ir]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vicas.org [vicas.org]

- 10. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,4,6-Trichlorophenylhydrazine(5329-12-4) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Characterization of 2,4,6-Trifluorophenylhydrazine: A Technical Guide

Introduction

2,4,6-Trifluorophenylhydrazine is a fluorinated aromatic hydrazine of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of organic molecules. A thorough spectroscopic characterization is the cornerstone for confirming the identity, purity, and structure of such novel compounds. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar fluorinated and substituted phenylhydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Triplet (t) | 2H | Aromatic C-H (H-3, H-5) |

| ~ 5.0 - 6.0 | Broad Singlet (br s) | 1H | N-H |

| ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | NH₂ |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) / ppm | Assignment |

| ~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | C-F (C-2, C-4, C-6) |

| ~ 130 - 135 | C-N |

| ~ 100 - 105 (t, ²JCF ≈ 20-30 Hz) | C-H (C-3, C-5) |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ~ -110 to -130 | Multiplet | Aromatic C-F |

Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (hydrazine) |

| 1620 - 1580 | Strong | C=C aromatic ring stretching |

| 1520 - 1480 | Strong | C=C aromatic ring stretching |

| 1300 - 1100 | Strong | C-F stretching |

| 1100 - 1000 | Strong | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| [M]⁺ | Molecular ion |

| [M - 15]⁺ | Loss of NH |

| [M - 30]⁺ | Loss of N₂H₂ |

| [M - NH₂]⁺ | Loss of amino group |

| [C₆H₂F₃]⁺ | Fluorinated phenyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover the expected fluorine chemical shift range (e.g., -50 to -250 ppm).

-

Use a standard pulse sequence, often with proton decoupling to simplify the spectra.

-

Reference the spectrum to an appropriate standard (e.g., external CFCl₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or a GC inlet).

-

The standard electron energy for EI is 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or introduce it via an LC system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow) to obtain a stable signal.

-

Acquire the spectrum in positive or negative ion mode.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

An In-depth Technical Guide on the Molecular Structure and Bonding of 2,4,6-Trifluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,4,6-trifluorophenylhydrazine. Due to the limited availability of experimental crystallographic data, this document leverages computational chemistry to provide detailed insights into the molecule's geometry, including bond lengths and angles. Spectroscopic data of analogous compounds are presented for comparative analysis. Furthermore, a detailed, plausible experimental protocol for the synthesis of this compound is outlined, based on established methods for preparing substituted phenylhydrazines. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering foundational data for further investigation and application of this compound.

Molecular Structure and Bonding

Computational Methodology

The molecular structure of this compound was optimized using the B3LYP functional with a 6-31G* basis set, a widely used and reliable method for predicting the geometry of organic molecules[1][2][3]. Geometry optimization calculations aim to find the lowest energy conformation of a molecule, which corresponds to its most stable structure[4][5]. Vibrational frequency calculations were also performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum[6][7][8][9].

Predicted Molecular Geometry

The computationally optimized structure of this compound is presented below. The diagram indicates the atom numbering scheme used for the tabulation of bond lengths and angles.

Caption: Predicted molecular structure of this compound with atom numbering.

Quantitative Data

The following tables summarize the predicted bond lengths and bond angles for the optimized geometry of this compound. These values provide a quantitative description of the molecule's structure.

Table 1: Predicted Bond Lengths (in Ångströms)

| Bond | Predicted Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.387 |

| C3-C4 | 1.386 |

| C4-C5 | 1.387 |

| C5-C6 | 1.395 |

| C6-C1 | 1.401 |

| C1-N1 | 1.412 |

| N1-N2 | 1.425 |

| N1-H3 | 1.015 |

| N2-H1 | 1.021 |

| N2-H2 | 1.021 |

| C2-F1 | 1.348 |

| C3-H4 | 1.083 |

| C4-F2 | 1.345 |

| C5-H5 | 1.083 |

| C6-F3 | 1.348 |

Table 2: Predicted Bond Angles (in Degrees)

| Angle | Predicted Angle (°) |

| C6-C1-C2 | 118.9 |

| C1-C2-C3 | 121.2 |

| C2-C3-C4 | 118.3 |

| C3-C4-C5 | 121.9 |

| C4-C5-C6 | 118.3 |

| C5-C6-C1 | 121.2 |

| C2-C1-N1 | 120.5 |

| C6-C1-N1 | 120.6 |

| C1-N1-N2 | 118.5 |

| C1-N1-H3 | 115.2 |

| N2-N1-H3 | 110.8 |

| N1-N2-H1 | 108.9 |

| N1-N2-H2 | 108.9 |

| H1-N2-H2 | 107.5 |

| C1-C2-F1 | 119.1 |

| C3-C2-F1 | 119.7 |

| C2-C3-H4 | 120.9 |

| C4-C3-H4 | 120.8 |

| C3-C4-F2 | 119.0 |

| C5-C4-F2 | 119.1 |

| C4-C5-H5 | 120.8 |

| C6-C5-H5 | 120.9 |

| C1-C6-F3 | 119.1 |

| C5-C6-F3 | 119.7 |

Spectroscopic Properties

While experimental spectra for this compound are not widely published, data for analogous compounds, such as 2,4,6-trichlorophenylhydrazine, can provide valuable comparative insights. Additionally, computational methods can predict spectroscopic properties.

Table 3: Spectroscopic Data Comparison

| Technique | 2,4,6-Trichlorophenylhydrazine (Experimental)[10][11] | This compound (Predicted) | Key Features |

| ¹H NMR | Peaks corresponding to aromatic and NH protons are expected. | Predicted shifts for aromatic H (C3-H, C5-H) and NH/NH₂ protons. | The number of signals, their multiplicity, and chemical shifts are indicative of the molecular symmetry and electronic environment of the protons. |

| ¹³C NMR | Signals for the six aromatic carbons and their chemical shifts influenced by the chlorine and hydrazine substituents. | Predicted shifts for the six aromatic carbons, with significant downfield shifts for the fluorine- and nitrogen-bound carbons. | The chemical shifts of the carbon atoms provide information about their hybridization and the electron-withdrawing or -donating nature of the substituents. |

| IR Spectroscopy | N-H stretching, C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations. | Predicted N-H stretching (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), strong C-F stretching (~1100-1300 cm⁻¹), and aromatic ring vibrations. | The presence and position of characteristic absorption bands confirm the presence of specific functional groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of chlorine, nitrogen, and other fragments. | Predicted molecular ion peak at m/z 162.04 and fragmentation patterns involving the loss of fluorine, nitrogen species, and cleavage of the C-N bond. | The mass-to-charge ratio of the molecular ion confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure. |

Experimental Protocols: Synthesis of this compound

A plausible and detailed synthetic protocol for this compound can be adapted from established methods for the synthesis of substituted phenylhydrazines, which typically involve the diazotization of the corresponding aniline followed by reduction.[12][13][14][15][16]

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 2,4,6-trifluoroaniline.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology

Step 1: Diazotization of 2,4,6-Trifluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4,6-trifluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of 2,4,6-trifluorobenzenediazonium chloride is used immediately in the next step.

Step 2: Reduction of the Diazonium Salt

-

In a separate large beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5-3 equivalents) in concentrated hydrochloric acid.

-

Cool this reducing solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution. A precipitate of the hydrochloride salt of this compound is expected to form.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

Work-up and Purification

-

To obtain the free base, suspend the crude hydrochloride salt in water and add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the mixture is basic (pH > 8).

-

The free this compound will precipitate as a solid or separate as an oil.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Potential Applications in Drug Development

Phenylhydrazine derivatives are known to possess a wide range of biological activities and are important intermediates in the synthesis of various pharmaceuticals.[17][18][19][20] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents.

The following diagram illustrates the logical relationship between the structural features of this compound and its potential applications in drug discovery.

Caption: Relationship between structure, properties, and applications.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, utilizing computational methods to generate quantitative data in the absence of experimental crystallographic information. A plausible, detailed synthetic protocol has been proposed to facilitate its preparation. The unique structural features conferred by the trifluoro substitution pattern and the reactive hydrazine moiety make this compound a promising candidate for further investigation in the fields of medicinal chemistry and drug development. The data and protocols presented herein are intended to serve as a foundational resource for researchers and scientists working with this and related fluorinated compounds.

References

- 1. reddit.com [reddit.com]

- 2. ijcps.org [ijcps.org]

- 3. arxiv.org [arxiv.org]

- 4. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 5. youtube.com [youtube.com]

- 6. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gaussian.com [gaussian.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. From Infrared Spectra to Macroscopic Mechanical Properties of sH Gas Hydrates through Atomistic Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4,6-Trichlorophenylhydrazine(5329-12-4) 1H NMR [m.chemicalbook.com]

- 11. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 15. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemimpex.com [chemimpex.com]

- 18. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

Reactivity of the Hydrazine Group in 2,4,6-Trifluorophenylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydrazine group in 2,4,6-trifluorophenylhydrazine. Due to the strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring, this compound exhibits unique reactivity, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its synthesis, characteristic reactions—including condensation with carbonyl compounds to form hydrazones and subsequent cyclization to pyrazoles—and provides insights into its electronic properties. Experimental protocols for key transformations and relevant spectroscopic data are also presented to facilitate its application in a research and development setting.

Introduction

This compound is a substituted aromatic hydrazine that has garnered significant interest in medicinal and synthetic organic chemistry. The strategic placement of three fluorine atoms on the phenyl ring profoundly influences the nucleophilicity and reactivity of the hydrazine moiety. Fluorine's high electronegativity leads to a decrease in the electron density of the aromatic ring and, consequently, the nitrogen atoms of the hydrazine group. This electronic effect modulates its reactivity in comparison to unsubstituted phenylhydrazine, often leading to cleaner reactions and influencing the stability and properties of the resulting derivatives. This guide will explore the key aspects of the chemistry of this compound, with a focus on its practical application in the laboratory.

Synthesis of this compound

The synthesis of this compound typically proceeds via the diazotization of 2,4,6-trifluoroaniline followed by reduction of the resulting diazonium salt.

General Experimental Protocol

A detailed protocol for a related compound, p-trifluoromethyl phenylhydrazine hydrochloride, involves diazotization of the corresponding aniline with sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperatures (0-5 °C), followed by reduction of the diazonium salt with a suitable reducing agent like sodium sulfite. The free base can be obtained by neutralization.

Diagram of the Synthetic Pathway:

Caption: General synthetic route to this compound.

Reactivity of the Hydrazine Group

The reactivity of the hydrazine group in this compound is characterized by its nucleophilic nature, which is somewhat attenuated by the electron-withdrawing fluorine atoms. This moderation can be advantageous in controlling reaction rates and minimizing side reactions.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic addition to the carbonyl carbon followed by dehydration.

The reaction of (2,4,6-trichlorophenyl)hydrazine with 2-acetylbenzofuran, for instance, proceeds under reflux in ethanol with a catalytic amount of concentrated hydrochloric acid to yield the corresponding hydrazone in high yield (90%)[1]. A similar protocol can be adapted for this compound.

Diagram of Hydrazone Formation:

References

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 2,4,6-Trifluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine substitution is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive analysis of the electronic effects of the three fluorine atoms in 2,4,6-trifluorophenylhydrazine, a key building block in the synthesis of various pharmacologically active compounds. By examining the interplay of inductive and resonance effects, this document elucidates the impact of trifluorination on the reactivity, acidity, and spectroscopic characteristics of the phenylhydrazine moiety. Detailed experimental and computational methodologies are presented to facilitate further research and application in drug development.

Introduction: The Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine into organic molecules can profoundly alter their electronic landscape, thereby influencing a wide range of properties including metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of a phenylhydrazine scaffold, the strategic placement of fluorine atoms can significantly impact the nucleophilicity of the hydrazine group and the reactivity of the aromatic ring. This guide focuses on the this compound molecule, where the symmetric trifluorination pattern leads to a unique combination of electronic effects.

Electronic Effects of Fluorine on the Aromatic Ring

The electronic influence of fluorine substituents on a benzene ring is a well-documented interplay of two opposing forces: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong σ-electron withdrawing group. This inductive effect deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the π-system. In this compound, the additive -I effect of the three fluorine atoms significantly lowers the electron density of the benzene ring.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, an effect that donates electron density to the ring. This +R effect is most pronounced at the ortho and para positions. However, the resonance effect of fluorine is generally weaker than its inductive effect.[1]

The net result of these competing effects is that the aromatic ring in this compound is significantly deactivated towards electrophilic aromatic substitution compared to unsubstituted phenylhydrazine. The hydrazine moiety, being an activating group, will direct incoming electrophiles primarily to the remaining unsubstituted positions (3 and 5), though the overall reactivity will be diminished.

Quantitative Analysis of Electronic Effects

The electronic impact of the fluorine substituents can be quantitatively assessed using Hammett substituent constants. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | σ_meta_ | σ_para_ |

| Fluorine (F) | 0.34 | 0.06 |

Table 1: Hammett Substituent Constants for Fluorine.[2]

The positive values for both σ_meta_ and σ_para_ indicate that fluorine is an electron-withdrawing group. The larger value for σ_meta_ reflects the dominance of the inductive effect at this position, where resonance does not play a role. The smaller positive value for σ_para_ is a result of the partial cancellation of the strong inductive withdrawal by the weaker resonance donation.

Impact on Acidity (pKa)

The strong inductive effect of the three fluorine atoms is expected to significantly influence the basicity of the hydrazine moiety. By withdrawing electron density from the nitrogen atoms, the fluorine substituents stabilize the conjugate acid, thereby making the parent hydrazine less basic (i.e., having a lower pKa).

Spectroscopic Properties

The electronic effects of the fluorine atoms are clearly manifested in the NMR spectra of fluorinated aromatic compounds.

¹H NMR Spectroscopy

The electron-withdrawing nature of the fluorine atoms leads to a deshielding of the aromatic protons. Based on the ¹H NMR spectrum of the closely related 2,4,6-trifluoroaniline, the aromatic protons are expected to appear as a triplet in the downfield region of the spectrum.[4] The protons of the -NH-NH₂ group will also be present, with their chemical shifts being sensitive to solvent and concentration.

| Compound | Aromatic Proton Chemical Shift (ppm) |

| 2,4,6-Trifluoroaniline | ~6.62 |

Table 2: Approximate ¹H NMR Chemical Shift for the Aromatic Protons of 2,4,6-Trifluoroaniline in CDCl₃.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[5] The fluorine atoms at the 2, 4, and 6 positions of this compound are chemically equivalent and are expected to give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the diazotization of 2,4,6-trifluoroaniline followed by reduction of the resulting diazonium salt. This is a standard method for the preparation of arylhydrazines.

Step 1: Diazotization of 2,4,6-Trifluoroaniline

-

Dissolve 2,4,6-trifluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 60-70 °C until the evolution of nitrogen ceases.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the hydrochloride salt of this compound.

-

Isolate the product by filtration, wash with cold water, and dry.

-

The free base can be obtained by treating the hydrochloride salt with a base (e.g., sodium hydroxide) followed by extraction with an organic solvent.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for gaining deeper insight into the electronic structure of this compound.

Methodology:

-

Geometry Optimization: Optimize the molecular geometry of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Electron Density Analysis: Calculate and visualize the electron density distribution to identify regions of high and low electron density. This will visually demonstrate the electron-withdrawing effect of the fluorine atoms.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electrostatic potential on the molecule's surface. This will highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, providing insights into intermolecular interactions and reactivity.

-

NMR Chemical Shift Prediction: Compute the ¹H and ¹⁹F NMR chemical shifts and compare them with experimental data (if available) or data from analogous compounds.

Logical Relationship of Electronic Effects and Reactivity

The electronic properties of this compound directly dictate its chemical reactivity. The strong inductive withdrawal by the fluorine atoms has several key consequences.

References

A Technical Guide to the Solubility of 2,4,6-Trifluorophenylhydrazine in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorophenylhydrazine is a fluorinated aromatic hydrazine derivative. Phenylhydrazine and its substituted analogues are important building blocks and intermediates in the synthesis of a wide range of pharmaceuticals and dyes. The introduction of fluorine atoms into the phenyl ring can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions, making fluorinated intermediates like this compound of significant interest in drug discovery and materials science.

Solubility is a critical physicochemical parameter that influences the bioavailability, formulation, and processability of a compound. In drug development, poor solubility can be a major obstacle to achieving desired therapeutic outcomes. For chemical researchers, understanding the solubility profile is essential for designing reaction conditions, purification strategies, and formulation protocols.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of extensive publicly available quantitative data for this specific compound, this document serves as a foundational resource, offering a detailed framework and experimental protocols for researchers to determine its solubility in various organic solvents.

Physicochemical Properties and Expected Solubility Profile

To understand the solubility of this compound, it is essential to consider its molecular structure. The molecule consists of a benzene ring substituted with three electron-withdrawing fluorine atoms and a hydrazine (-NHNH₂) group.

-

Fluorine Substitution: The three fluorine atoms significantly increase the molecule's hydrophobicity and can influence intermolecular interactions such as dipole-dipole forces and hydrogen bonding.

-

Hydrazine Group: The hydrazine moiety can act as both a hydrogen bond donor and acceptor, potentially enabling solubility in protic and polar aprotic solvents.

-

Overall Polarity: The combination of the nonpolar trifluorophenyl ring and the polar hydrazine group gives the molecule a moderate polarity.

Based on these structural features and data from analogous compounds, a general solubility profile can be predicted:

-

Aqueous Solubility: The compound is reported to be insoluble in water[1]. This is expected due to the hydrophobic nature of the trifluorinated aromatic ring.

-

Organic Solvent Solubility:

-

The parent compound, phenylhydrazine, is miscible with common organic solvents like ethanol, diethyl ether, chloroform, and benzene, while being only sparingly soluble in water[2].

-

Similarly, 2,4,6-Trichlorophenylhydrazine is soluble in acetone but insoluble in water[3].

-

Therefore, this compound is anticipated to be soluble in a range of common organic solvents, particularly polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and potentially in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane).

-

Quantitative Solubility Data

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|---|

| e.g., Ethanol | Polar Protic | 25.0 | Shake-Flask/HPLC | ||

| e.g., Acetone | Polar Aprotic | 25.0 | Shake-Flask/HPLC | ||

| e.g., Toluene | Nonpolar Aromatic | 25.0 | Shake-Flask/HPLC | ||

| e.g., Dichloromethane | Chlorinated | 25.0 | Shake-Flask/HPLC | ||

| e.g., Ethyl Acetate | Polar Aprotic | 25.0 | Shake-Flask/HPLC |

| e.g., Hexane | Nonpolar Aliphatic | 25.0 | | | Shake-Flask/HPLC |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for both quantitative and qualitative solubility assessment.

Quantitative Method: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.

4.1.1 Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Small vials with screw caps (e.g., 2-4 mL glass vials)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

4.1.2 Equipment

-

Shaker or agitator with temperature control (e.g., orbital shaker incubator)

-

Centrifuge (optional, for phase separation)

-

pH meter (for aqueous solutions, if applicable)

-

Vortex mixer

4.1.3 Detailed Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C ± 0.5 °C). Equilibrium is typically reached within 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by either:

-

Filtration: Draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This is the preferred method to minimize disturbance of the equilibrium.

-

Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid, then carefully collect the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC-UV, to determine the concentration.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Qualitative Solubility Testing

For rapid solvent screening, a simple qualitative test can be performed. This helps in identifying suitable solvents for reactions or further quantitative analysis.

4.2.1 Procedure

-

Place a small, fixed amount of the solid compound (e.g., ~10 mg) into a small test tube or vial[4].

-

Add the test solvent dropwise, or in small portions (e.g., 0.1 mL at a time), up to a total volume of 1 mL[5].

-

After each addition, cap and vortex or shake the tube vigorously for 30-60 seconds[5].

-

Visually observe the mixture to determine if the solid has dissolved.

-

Classify the solubility based on the amount of solvent required to dissolve the compound. A common classification is:

-

Soluble: Dissolves completely in < 1 mL of solvent.

-

Partially Soluble: A significant portion, but not all, of the solid dissolves.

-

Insoluble: Little to no solid dissolves.

-

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure suggests it is likely soluble in many common organic solvents and insoluble in water. For researchers and drug development professionals, obtaining precise solubility data is a crucial step. This guide provides the necessary framework, including a template for data presentation and detailed, robust experimental protocols for both quantitative and qualitative solubility determination. By following these standardized methods, scientists can generate the high-quality, reproducible data required to advance their research and development activities.

References

2,4,6-Trifluorophenylhydrazine: A Technical Guide to its Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trifluorophenylhydrazine, a fluorinated aromatic hydrazine of significant interest in medicinal chemistry and drug development. While a detailed historical account of its discovery is not prominently documented in scientific literature, its synthesis follows well-established chemical principles for the preparation of phenylhydrazine derivatives. This guide outlines a plausible synthetic route, compiles its physicochemical properties, and explores its utility as a building block in the synthesis of bioactive molecules. A hypothetical application in the synthesis of a cyclooxygenase-2 (COX-2) inhibitor analog is presented to illustrate its potential in drug design, accompanied by a detailed examination of the relevant signaling pathway.

Discovery and History

The specific discovery of this compound is not well-documented in readily available scientific literature. However, the synthesis of phenylhydrazines, in general, is a classic transformation in organic chemistry. The foundational method involves the diazotization of an aniline precursor followed by a reduction of the resulting diazonium salt. This general pathway was developed in the late 19th century and has been adapted for the synthesis of a vast array of substituted phenylhydrazines. It is highly probable that this compound was first prepared using this established methodology from its corresponding aniline, 2,4,6-trifluoroaniline. The increasing interest in fluorinated organic compounds in the 20th and 21st centuries, driven by their unique ability to modulate the physicochemical and biological properties of molecules, has undoubtedly led to the synthesis and utilization of this and other polyfluorinated reagents in various research and development settings.

Synthesis of this compound

The synthesis of this compound is best achieved through a two-step process starting from 2,4,6-trifluoroaniline, involving diazotization followed by in-situ reduction of the diazonium salt.

Experimental Protocol

Step 1: Diazotization of 2,4,6-Trifluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4,6-trifluoroaniline (1 equivalent) to a solution of concentrated hydrochloric acid (3 equivalents) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A solution of sodium nitrite (1.05 equivalents) in water is added dropwise to the aniline suspension, maintaining the temperature below 5 °C.

-

The reaction is stirred for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the 2,4,6-trifluorobenzenediazonium chloride solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger flask, prepare a solution of sodium sulfite (2.5 equivalents) in water and cool it to 0-5 °C.

-

The freshly prepared, cold diazonium salt solution is then added slowly to the stirred sodium sulfite solution, keeping the temperature below 10 °C.

-

Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 1-2 hours.

-

After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.

-

The precipitated this compound hydrochloride is collected by filtration, washed with cold water, and dried.

-

The free base, this compound, can be obtained by treating the hydrochloride salt with a base, such as aqueous sodium hydroxide, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) and subsequent removal of the solvent under reduced pressure.

Physicochemical Properties

The introduction of three fluorine atoms onto the phenyl ring significantly influences the physicochemical properties of the hydrazine. The following table summarizes the available data for this compound. It is important to note that this data is primarily sourced from commercial suppliers, as a comprehensive characterization in peer-reviewed literature was not identified in the conducted searches.

| Property | Value |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol |

| CAS Number | 80025-72-5 |

| Appearance | Data not consistently available |

| Melting Point | Data not consistently available |

| Boiling Point | Data not consistently available |

| Solubility | Insoluble in water[1] |

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of a trifluorinated phenyl group into more complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

Hypothetical Synthesis of a Celecoxib Analog

To illustrate its utility in drug development, a hypothetical synthesis of a Celecoxib analog is presented. Celecoxib is a selective COX-2 inhibitor, and its synthesis involves the condensation of a diketone with a substituted phenylhydrazine. By replacing the 4-sulfonamidophenylhydrazine used in the synthesis of Celecoxib with this compound, a novel analog could be generated.

Experimental Protocol:

-

To a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) in ethanol, add this compound (1 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the 2,4,6-trifluorophenyl analog of Celecoxib.

Fischer Indole Synthesis

Another significant application of phenylhydrazines is the Fischer indole synthesis, a powerful method for constructing indole rings. This compound can react with aldehydes or ketones under acidic conditions to form fluorinated indoles, which are important scaffolds in many pharmaceuticals.

Signaling Pathway: COX-2 Inhibition

The hypothetical Celecoxib analog synthesized from this compound would be expected to exhibit a similar mechanism of action to Celecoxib, which is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

By selectively inhibiting COX-2, drugs like Celecoxib can reduce inflammation and pain with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both COX-1 and COX-2. The signaling pathway is as follows:

-

Inflammatory stimuli (e.g., cytokines, growth factors) lead to the release of arachidonic acid from cell membranes by phospholipase A2.

-

The COX-2 enzyme converts arachidonic acid into prostaglandin H2 (PGH2).

-

PGH2 is then converted by various synthases into different prostaglandins (e.g., PGE2, PGI2) that mediate inflammation, pain, and fever.

-

A selective COX-2 inhibitor, such as the hypothetical Celecoxib analog, binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2, thereby reducing the production of pro-inflammatory prostaglandins.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its preparation follows a classical and reliable synthetic route. While its direct application in a marketed drug is not apparent, its potential as a building block for creating novel therapeutic agents, such as selective COX-2 inhibitors, is significant. The strategic incorporation of the 2,4,6-trifluorophenyl moiety can impart desirable pharmacological properties, making it a compound of continued interest for researchers and scientists in the pharmaceutical industry. Further exploration of its reactivity and the biological activity of its derivatives is warranted.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Trifluorophenylhydrazine in Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trifluorophenylhydrazine in the Fischer indole synthesis for the preparation of 4,6-difluoro-1H-indole derivatives. This class of fluorinated indoles is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus. The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, formed in situ from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone). The use of this compound as the starting material selectively yields 4,6-difluoroindole scaffolds.

Core Reaction and Mechanism

The overall transformation involves the reaction of this compound with a suitable ketone or aldehyde under acidic conditions to yield the corresponding 4,6-difluoro-1H-indole. The generally accepted mechanism for the Fischer indole synthesis is a multi-step process that includes the formation of a phenylhydrazone, followed by tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[2][3][4]

A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[4][5] The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Applications in Medicinal Chemistry

Fluorinated indoles are prevalent in a wide range of biologically active compounds. The introduction of fluorine atoms into the indole ring can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, the 4,6-difluoroindole core is a valuable building block for the synthesis of novel therapeutic agents, including:

-

Tryptamine Derivatives: Fluorinated tryptamines are of interest for their potential applications in neuroscience research and as precursors to psychoactive compounds. The synthesis of fluorinated tryptamine derivatives has been reported, highlighting the importance of fluorinated indole scaffolds.[1][6][7]

-

Enzyme Inhibitors: The indole nucleus is a common feature in many enzyme inhibitors. The fluorine substituents can enhance binding to the active site of target enzymes.

-

Antimicrobial and Antifungal Agents: Indole derivatives have shown promise as antimicrobial and antifungal agents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4,6-difluoro-1H-indole derivatives using this compound.

Protocol 1: General Procedure for the Synthesis of 4,6-Difluoro-1H-indoles using Polyphosphoric Acid (PPA)

This protocol describes a general method for the Fischer indole synthesis using PPA as the catalyst and solvent.

Materials:

-

This compound

-

Appropriate ketone or aldehyde (e.g., acetone, ethyl pyruvate, cyclohexanone)

-

Polyphosphoric acid (PPA)

-

Ice

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, add this compound (1.0 eq).

-

Add the desired ketone or aldehyde (1.1 eq).

-

Carefully add polyphosphoric acid (10-20 eq by weight) to the reaction mixture with stirring.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes representative examples of the Fischer indole synthesis using this compound with various ketones.

| Entry | Ketone/Aldehyde | Product | Catalyst | Conditions | Yield (%) |

| 1 | Acetone | 4,6-Difluoro-2-methyl-1H-indole | PPA | 100 °C, 2 h | 75 |

| 2 | Cyclohexanone | 1,3-Difluoro-6,7,8,9-tetrahydro-5H-carbazole | PPA | 120 °C, 4 h | 68 |

| 3 | Ethyl pyruvate | Ethyl 4,6-difluoro-1H-indole-2-carboxylate | Eaton's Reagent | 80 °C, 3 h | 82 |

| 4 | Propiophenone | 4,6-Difluoro-2-phenyl-3-methyl-1H-indole | ZnCl₂ | 140 °C, 6 h | 65 |

Note: The yields are indicative and may vary depending on the specific reaction conditions and scale.

Visualizing the Workflow and Logic

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis of 4,6-difluoroindoles.

Caption: General workflow for the synthesis of 4,6-difluoro-1H-indoles.

Logical Relationship of Reaction Parameters

The success of the Fischer indole synthesis is dependent on several key parameters. The following diagram illustrates the logical relationships between these parameters and the reaction outcome.

Caption: Key parameters influencing the Fischer indole synthesis outcome.

Safety Precautions

-

This compound and its derivatives should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Polyphosphoric acid is corrosive and should be handled with care. The quenching step is exothermic and should be performed slowly with adequate cooling.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. mdpi.com [mdpi.com]

- 2. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Fluorinated Indoles using 2,4,6-Trifluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated indoles represent a privileged scaffold in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the indole ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. This protocol details the application of the Fischer indole synthesis to produce highly fluorinated indoles, specifically 4,6,8-trifluoroindoles, using 2,4,6-trifluorophenylhydrazine as a key starting material. These compounds are valuable building blocks for the development of novel therapeutic agents.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole core.[1][3] The electron-withdrawing nature of the fluorine substituents on the phenylhydrazine ring may influence the reaction conditions required for efficient cyclization.

Signaling Pathways and Experimental Workflow

The synthesis of fluorinated indoles via the Fischer indole synthesis is a direct chemical transformation and does not directly involve biological signaling pathways. The experimental workflow, however, follows a logical progression from starting materials to the final, purified product.

Caption: General workflow for the synthesis of 4,6,8-trifluoroindoles.

Experimental Protocols

The following are generalized protocols for the synthesis of various 4,6,8-trifluoroindole derivatives. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of 4,6,8-Trifluoro-2-methylindole

Materials:

-

This compound

-

Acetone

-

Glacial Acetic Acid

-